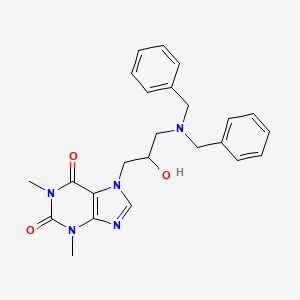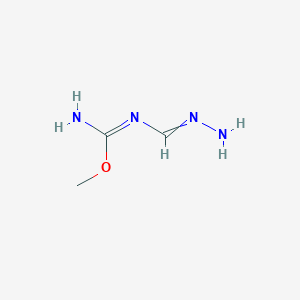
Methyl N'-(hydrazinylidenemethyl)carbamimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N’-(hydrazinylidenemethyl)carbamimidate is a chemical compound with the molecular formula C3H8N4O It is known for its unique structure, which includes a hydrazinylidene group attached to a carbamimidate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N’-(hydrazinylidenemethyl)carbamimidate typically involves the reaction of methyl carbamate with hydrazine derivatives under controlled conditions. One common method includes the reaction of methyl carbamate with hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction is carried out at a temperature of around 50-60°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of Methyl N’-(hydrazinylidenemethyl)carbamimidate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N’-(hydrazinylidenemethyl)carbamimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the hydrazinylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols; reactions are performed in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl N’-(hydrazinylidenemethyl)carbamimidate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl N’-(hydrazinylidenemethyl)carbamimidate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Methyl N’-(hydrazinylidenemethyl)carbamimidate can be compared with other similar compounds such as:
Methyl carbamate: A simpler ester of carbamic acid, used in the textile and polymer industries.
Methyl carbamimidate: Another related compound with similar reactivity but different structural features.
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a research chemical.
Propriétés
Numéro CAS |
7176-68-3 |
|---|---|
Formule moléculaire |
C3H8N4O |
Poids moléculaire |
116.12 g/mol |
Nom IUPAC |
methyl N'-methanehydrazonoylcarbamimidate |
InChI |
InChI=1S/C3H8N4O/c1-8-3(4)6-2-7-5/h2H,5H2,1H3,(H2,4,6,7) |
Clé InChI |
WKZQRXWOVDSMRC-UHFFFAOYSA-N |
SMILES canonique |
COC(=NC=NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)
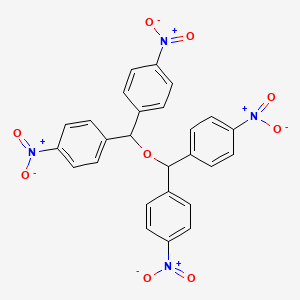


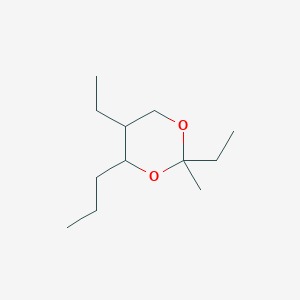


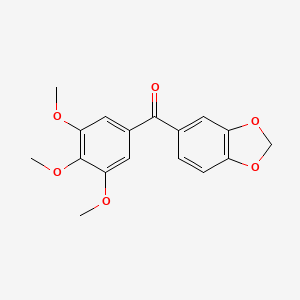
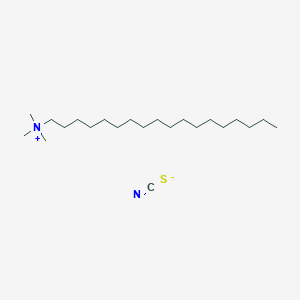
![5-({3-[(4-Methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene}methyl)-4-methyl-6-(morpholin-4-yl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B14730326.png)


